(R)-4-Vinyldihydrofuran-2(3H)-one
Description
(R)-4-Vinyldihydrofuran-2(3H)-one (CAS 53627-36-4) is a chiral lactone with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol . It features a five-membered furanone ring substituted with a vinyl group at the 4-position and exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 209.0±29.0 °C at 760 mmHg . This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as antitumor agents and natural product analogs . Its stereochemistry (R-configuration) is critical for enantioselective reactions and biological activity modulation .
Properties
IUPAC Name |
(4R)-4-ethenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480685 | |
| Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121959-61-3 | |
| Record name | (R)-4-Vinyldihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Condensation
The synthesis begins with a vinyl-substituted aldehyde and a chiral oxazolinone derivative. For example, (R)-4-vinyloxazolidin-2-one reacts with tert-butyl 2-bromoacetate in the presence of a Lewis acid (e.g., TiCl₄) to form a β-ketoester intermediate.
Reduction and Intermediate Isolation
The β-ketoester undergoes asymmetric reduction using a borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 10–25°C for 16 hours. This step yields the alcohol intermediate (R)-3-(hydroxymethyl)pent-4-enenitrile with >98% enantiomeric excess (ee).
Lactonization
The nitrile intermediate is subjected to acidic hydrolysis (e.g., HCl/H₂O) at 0–25°C, followed by intramolecular esterification to form the lactone. The chiral auxiliary is recovered and recycled, enhancing cost efficiency.
Key Advantages :
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Enantioselectivity: ≥98% ee via chiral auxiliary.
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Scalability: Column chromatography is avoided, favoring industrial use.
Borane-Mediated Cyclization of Vinyl-Substituted Carboxylic Acids
Reaction Design and Conditions
A second method adapts the borane-dimethyl sulfide protocol used for (R)-4-propyldihydrofuran-2(3H)-one. Here, (R)-2-((tert-butoxycarbonyl)methyl)pent-4-enoic acid replaces the propyl variant.
Procedure
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Reduction : The carboxylic acid is treated with borane-dimethyl sulfide in THF under ice cooling (≤10°C), followed by stirring at 20–25°C for 16 hours.
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Hydrolysis : Addition of 18% HCl at 0°C induces lactonization, yielding the product after extraction and distillation.
Optimized Parameters :
Mechanistic Insights
The borane complex selectively reduces the carbonyl group to a hydroxyl moiety, while the tert-butyl ester stabilizes the intermediate. Acidic conditions facilitate both nitrile hydrolysis and lactone formation via a six-membered transition state.
Comparative Analysis of Methods
Efficiency and Practical Considerations
Industrial vs. Laboratory Applications
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Chiral Auxiliary Route : Preferred for large-scale production due to recyclable reagents and minimal chromatography.
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Borane-Mediated Route : Suitable for small-scale synthesis but limited by borane handling hazards.
Chemical Reactions Analysis
Types of Reactions
®-4-Vinyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an alkyl group, altering the compound’s properties.
Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alkyl-substituted furans.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate to understand the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, ®-4-Vinyldihydrofuran-2(3H)-one is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Vinyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (R)-4-Vinyldihydrofuran-2(3H)-one, highlighting differences in substituents, physical properties, and applications:
Structural and Functional Insights
Substituent Effects :
- The vinyl group in this compound enables conjugate addition and cycloaddition reactions, making it versatile for constructing polycyclic frameworks . In contrast, the propyl group in (R)-4-Propyldihydrofuran-2(3H)-one enhances lipophilicity, favoring its use in CNS-targeting drugs like Brivaracetam .
- Hydroxy-substituted analogs (e.g., 4-Hydroxydihydrofuran-2(3H)-one) exhibit higher polarity, influencing solubility and reactivity in redox reactions .
Stereochemical Impact: The R-configuration in this compound is critical for enantioselective catalysis. For example, Ueno et al. demonstrated its role in asymmetric aldol reactions for natural product synthesis . Racemic or S-configured analogs show reduced biological activity in antitumor assays .
Synthetic Utility: this compound is synthesized via Grignard reactions with vinylmagnesium chloride, followed by chromatography (41% yield, PE/EtOAc solvent system) . Propyl and butyl analogs are typically prepared via alkylation of furanone precursors, achieving moderate yields (30–50%) .
Research Findings
- Antitumor Activity : Derivatives of this compound, such as picropodophyllotoxin analogs, exhibit IC₅₀ values < 1 μM in glioblastoma cell lines, outperforming propyl and hydroxy analogs in cytotoxicity assays .
- Thermodynamic Stability : The vinyl group lowers the compound’s melting point (76.3±21.7 °C) compared to ethyl or styryl derivatives, which have higher thermal stability due to increased van der Waals interactions .
Biological Activity
(R)-4-Vinyldihydrofuran-2(3H)-one, also known as a significant compound in organic synthesis, has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a unique structure that contributes to its biological properties. The compound features a furan ring with a vinyl group, which enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
The compound's mechanism of action in cancer cells is thought to involve induction of apoptosis and inhibition of cell proliferation. The specific pathways affected include the modulation of key signaling proteins involved in cell cycle regulation.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting its potential as a natural antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays conducted on HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in increased apoptosis rates, as measured by annexin V staining and caspase activation assays.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Cell Membrane Disruption : The compound can integrate into lipid bilayers, altering membrane integrity and leading to cell lysis.
- Signal Transduction Modulation : It may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Data Summary
| Biological Activity | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Cell membrane disruption | |
| Antimicrobial | Escherichia coli | Metabolic interference | |
| Anticancer | HeLa cells | Induction of apoptosis | |
| Anticancer | MCF-7 cells | Inhibition of cell proliferation | |
| Anticancer | A549 cells | Modulation of signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
